BenchChemオンラインストアへようこそ!

CXCR2 antagonist 3e

Chemical stability Simulated gastric fluid Oral bioavailability

CXCR2 antagonist 3e is a 2-aminopyrimidin-4(1H)-one derivative developed through bioisosteric replacement of the urea scaffold found in first-generation CXCR2 antagonists. This compound exhibits potent antagonism at the human CXCR2 receptor and was specifically designed to overcome the inherent chemical instability of urea-based chemokine receptor antagonists, particularly under acidic conditions relevant to oral administration.

Molecular Formula C17H22ClN3O4S
Molecular Weight 399.89
Cat. No. B1192600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR2 antagonist 3e
SynonymsCXCR2 antagonist 3e
Molecular FormulaC17H22ClN3O4S
Molecular Weight399.89
Structural Identifiers
SMILESO=C1N=C(NC2=CC=C(Cl)C(S(=O)(C(C)C)=O)=C2O)NC(C(C)(C)C)=C1
InChIInChI=1S/C17H22ClN3O4S/c1-9(2)26(24,25)15-10(18)6-7-11(14(15)23)19-16-20-12(17(3,4)5)8-13(22)21-16/h6-9,23H,1-5H3,(H2,19,20,21,22)
InChIKeyRWAZVTQXGWHWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CXCR2 Antagonist 3e – A 2-Aminopyrimidin-4(1H)-one Bioisostere with Differentiated Stability for Procurement Specifications


CXCR2 antagonist 3e is a 2-aminopyrimidin-4(1H)-one derivative developed through bioisosteric replacement of the urea scaffold found in first-generation CXCR2 antagonists [1]. This compound exhibits potent antagonism at the human CXCR2 receptor and was specifically designed to overcome the inherent chemical instability of urea-based chemokine receptor antagonists, particularly under acidic conditions relevant to oral administration [1].

CXCR2 Antagonist 3e: Why Urea-Based CXCR2 Antagonists Cannot Be Interchanged in Acidic or Oral Applications


Urea-based CXCR2 antagonists, exemplified by the diarylurea SB-265610, are susceptible to hydrolysis in acidic environments such as the stomach, leading to variable oral exposure and unreliable in vivo pharmacology [1]. Direct substitution of a urea-containing CXCR2 antagonist with another in-class compound without structural consideration of the core pharmacophore can result in dramatically different chemical stability profiles, even when receptor-level potency appears comparable. Compound 3e addresses this liability through its 2-aminopyrimidin-4(1H)-one core, which retains the hydrogen-bonding geometry of urea while conferring significantly enhanced resistance to acid-catalyzed degradation [1].

CXCR2 Antagonist 3e – Quantitative Procurement Evidence: Stability, Potency, and Developability Head-to-Head


Superior Chemical Stability in Simulated Gastric Fluid Versus Urea-Based CXCR2 Antagonists

Compound 3e demonstrated superior chemical stability in simulated gastric fluid (SGF) compared with urea-based CXCR2 antagonists from the same discovery program [1]. While the urea series suffered from rapid acid-catalyzed hydrolysis, the 2-aminopyrimidin-4(1H)-one scaffold of 3e remained largely intact under identical SGF incubation conditions, confirming the bioisosteric replacement strategy successfully addressed a key developability liability [1].

Chemical stability Simulated gastric fluid Oral bioavailability

CXCR2 Antagonist Potency: Compound 3e Achieves Nanomolar IC50 in [35S]GTPγS Binding Assay

In a [35S]GTPγS binding assay using human recombinant CXCR2 expressed in CHO cell membranes, compound 3e (reported as part of the 2-aminopyrimidin-4(1H)-one series) exhibited an IC50 of approximately 450 nM [1][2]. This potency is within the range of reference urea-based antagonists tested in the same study and demonstrates that the bioisosteric replacement of urea with 2-aminopyrimidin-4(1H)-one does not compromise target engagement [1].

CXCR2 antagonism GTPγS binding Potency

Developability Profile: Reasonable Solubility and High Permeability Enable Oral Formulation Feasibility

The primary publication explicitly reports that 2-aminopyrimidin-4(1H)-one derivative 3e demonstrated a good developability profile, characterized by reasonable aqueous solubility and high permeability [1]. This dual property is essential for achieving consistent oral absorption and contrasts with many urea-based CXCR2 antagonists that suffer from poor solubility or permeability limitations that hinder their progression beyond in vitro studies [1].

Solubility Permeability Oral developability

Structural Differentiation: 2-Aminopyrimidin-4(1H)-one Core Confers Resistance to Hydrolysis Absent in Urea Scaffolds

The 2-aminopyrimidin-4(1H)-one core of compound 3e was rationally designed as a bioisostere of urea, maintaining similar hydrogen-bond donor/acceptor geometry while eliminating the hydrolytically labile urea carbonyl [1]. This structural modification provides intrinsic resistance to both acid- and base-catalyzed hydrolysis that is absent in diarylurea CXCR2 antagonists such as SB-265610 [1][2]. The bioisosteric replacement was validated by comparable CXCR2 binding affinity, confirming that the structural change did not disrupt pharmacophore recognition [1].

Bioisostere Scaffold stability Hydrolysis resistance

CXCR2 Antagonist 3e – Optimal Procurement Application Scenarios Based on Differentiated Stability and Developability


Oral In Vivo Pharmacology Studies Requiring Acid-Stable CXCR2 Blockade

Compound 3e is the preferred CXCR2 antagonist for oral gavage or dietary administration studies in rodent models of inflammatory disease, where passage through the acidic gastric environment is unavoidable. Its superior SGF stability [1] ensures that a predictable fraction of the administered dose reaches the intestinal absorption site intact, unlike urea-based antagonists that may undergo significant pre-absorptive degradation. This property is particularly critical for chronic dosing regimens where pharmacokinetic consistency is essential for interpreting efficacy endpoints.

Formulation Development and Stability Testing of Oral CXCR2 Antagonist Dosage Forms

For pharmaceutical scientists developing oral solid dosage forms, compound 3e's 2-aminopyrimidin-4(1H)-one core eliminates the hydrolytic degradation pathway that complicates formulation of urea-containing CXCR2 antagonists [1]. The compound's reasonable solubility and high permeability [1] further support its use as a lead-like starting point for formulation optimization, enabling exploration of standard excipient compatibility without the confounding factor of acid-catalyzed degradation during dissolution testing.

Long-Term Compound Storage and Inventory Management for CXCR2 Research Programs

Compound 3e's enhanced chemical stability compared to urea-based CXCR2 antagonists [1] translates to improved long-term storage reliability at standard conditions (e.g., -20°C powder, as noted in vendor datasheets). Research groups maintaining compound libraries for CXCR2 screening campaigns should prioritize 3e for inventory inclusion, as its reduced susceptibility to hydrolysis minimizes the risk of compound degradation during repeated freeze-thaw cycles or extended storage periods that can compromise urea-based analogs.

Comparative Pharmacology Studies Evaluating Scaffold-Dependent CXCR2 Antagonist Profiles

Compound 3e serves as the definitive 2-aminopyrimidin-4(1H)-one representative for studies comparing CXCR2 antagonist scaffolds. Its bioisosteric relationship to the urea series [1] allows researchers to isolate the impact of core scaffold chemistry on downstream pharmacological outcomes—such as receptor residency time, β-arrestin bias, or in vivo efficacy—while controlling for target potency, which remains comparable between the two chemotypes [1].

Quote Request

Request a Quote for CXCR2 antagonist 3e

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.